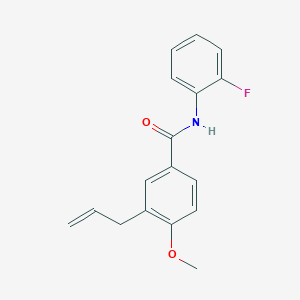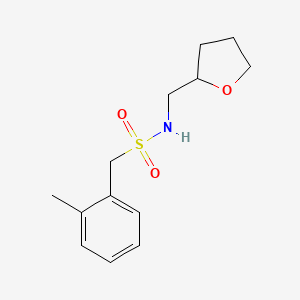![molecular formula C15H15Cl2N3O3 B4746809 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid](/img/structure/B4746809.png)
5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid
説明
5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid, also known as DCP-LA, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This molecule belongs to the class of pyrazolones, which are known for their anti-inflammatory and analgesic effects. In
作用機序
The exact mechanism of action of 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid is not fully understood, but it is thought to act through multiple pathways. 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid has also been shown to inhibit the activity of NF-κB, a transcription factor that is involved in the regulation of inflammatory genes. In addition, 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of antioxidant and anti-inflammatory genes, and decrease the expression of pro-inflammatory genes. 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid has also been shown to increase the activity of endogenous antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid has been shown to increase blood flow and oxygen delivery to the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One advantage of 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. This makes it easier to study the effects of 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid on specific biological pathways and systems. However, one limitation of 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet fully understood.
将来の方向性
There are several future directions for research on 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid. One area of interest is the potential use of 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid as a therapy for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the potential use of 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid as a therapy for cancer, either alone or in combination with other therapies. Further studies are also needed to fully understand the safety and efficacy of 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid in humans, and to identify any potential side effects or drug interactions.
科学的研究の応用
5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid has been extensively studied for its potential therapeutic properties. It has been shown to have neuroprotective effects in animal models of ischemic stroke, traumatic brain injury, and spinal cord injury. 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid has also been shown to have anti-inflammatory effects in animal models of inflammatory bowel disease and rheumatoid arthritis. In addition, 5-{[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]amino}-5-oxopentanoic acid has been shown to have anti-cancer effects in vitro, suggesting that it may have potential as a cancer therapy.
特性
IUPAC Name |
5-[[1-[(2,4-dichlorophenyl)methyl]pyrazol-4-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3/c16-11-5-4-10(13(17)6-11)8-20-9-12(7-18-20)19-14(21)2-1-3-15(22)23/h4-7,9H,1-3,8H2,(H,19,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFILDLMEZLLBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=N2)NC(=O)CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{N-[(4-methyl-2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)cyclopentanecarboxamide](/img/structure/B4746730.png)
![N-[2-(dimethylamino)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4746737.png)
![2-[(2,5-dimethoxyphenyl)sulfonyl]-N-(4-ethylphenyl)hydrazinecarboxamide](/img/structure/B4746740.png)
![1-ethyl-N-isopropyl-4-({3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoyl}amino)-1H-pyrazole-3-carboxamide](/img/structure/B4746748.png)
![6-cyclopropyl-N-(2,4-difluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4746764.png)
![4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl propionate](/img/structure/B4746773.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B4746776.png)
![N-(4-chlorophenyl)-N'-[5-({[2-(4-methoxyphenoxy)ethyl]thio}methyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4746779.png)

![N-(5-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]thio}-1,3,4-thiadiazol-2-yl)-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4746793.png)


![N'-[2-(4-bromo-2,6-dimethylphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B4746818.png)
![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4746838.png)